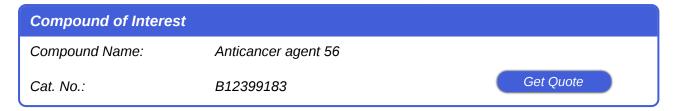


An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Osimertinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] Developed by AstraZeneca, this mono-anilino-pyrimidine compound is designed to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR.[2][3][4] This selectivity profile enhances its therapeutic index, leading to improved efficacy and a more manageable side-effect profile compared to earlier-generation TKIs.[1][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of osimertinib, presenting key data in a structured format and detailing the experimental context.

Pharmacodynamics: Mechanism of Action

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][2] This irreversible binding blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation and survival.[6] The primary signaling cascades disrupted by osimertinib are the PI3K/AKT and



RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for cell growth, survival, and differentiation.[1][2][6]

A significant advantage of osimertinib is its high affinity for mutant EGFR, being approximately 200 times more potent for the L858R/T790M mutant form than for wild-type EGFR in vitro.[5] This selectivity for mutated EGFR spares healthy tissues and is believed to contribute to its favorable safety profile.[5] Furthermore, osimertinib has demonstrated the ability to cross the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases, a common complication in NSCLC patients.[1][3]

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of osimertinib.

EGFR Signaling Pathway and Osimertinib's Mechanism of Action

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of osimertinib has been well-characterized in both healthy volunteers and patients with NSCLC.[7][8] The key parameters are summarized in the tables below.

Table 1: Key Pharmacokinetic Parameters of Osimertinib



Parameter	Value	Reference
Absorption		
Bioavailability	69.8% (90% CI: 66.7-72.9)	[9]
Time to Cmax (Median)	6 hours	[5]
Distribution		
Volume of Distribution (Vd)	918 L	[5]
Plasma Protein Binding	95%	[5]
Metabolism		
Primary Metabolizing Enzyme	СҮРЗА	[5]
Active Metabolites	AZ7550, AZ5104	[5][10]
Excretion		
Route of Elimination	Feces (68%), Urine (14%)	[5][10]
Half-life (t½)	~48 hours	[5][10]
Oral Clearance (CL/F)	14.3 L/h	[10]

Table 2: In Vitro Potency of Osimertinib and its

Metabolites

Compound	Target	IC50 (nM)	Reference
Osimertinib	EGFR (L858R/T790M)	<15	[2]
Osimertinib	Wild-Type EGFR	480-1865	[2]
AZ5104	Mutant and Wild-Type EGFR	More potent than Osimertinib	[5]
AZ7550	Mutant EGFR	Similar potency to Osimertinib	[5]



Experimental ProtocolsPopulation Pharmacokinetic (PopPK) Analysis

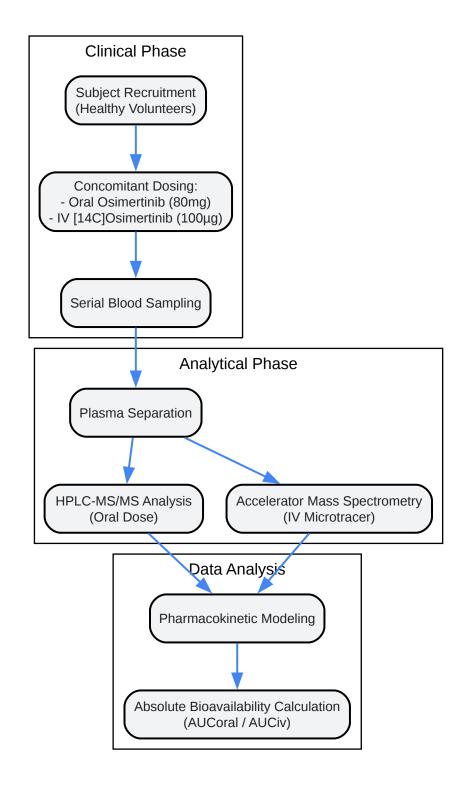
A PopPK model for osimertinib and its active metabolite AZ5104 was developed using data from two NSCLC patient studies (n=748) and one healthy volunteer study (n=32).[8] Patients received single or multiple once-daily doses of osimertinib ranging from 20-240 mg.[8] A nonlinear mixed-effects modeling approach was used to characterize the pharmacokinetics.[8] Individual exposure values were then used to investigate the relationship with efficacy (Response Evaluation Criteria in Solid Tumors [RECIST 1.1]) and safety parameters (rash, diarrhea, QTcF).[8] Body weight, serum albumin, and ethnicity were identified as statistically significant covariates on the pharmacokinetics of osimertinib, but their impact was not found to be clinically relevant.[8]

Bioavailability Study

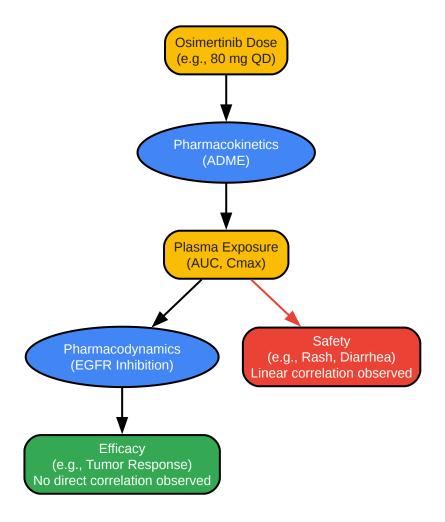
An open-label, single-dose study was conducted in ten healthy subjects to determine the absolute bioavailability of osimertinib.[9] Participants received a single oral 80 mg dose of osimertinib concurrently with a 100 µg intravenous microtracer dose of [14C]osimertinib.[9] Oral and intravenous pharmacokinetic profiles were determined simultaneously for osimertinib and its active metabolites, AZ5104 and AZ7550.[9] High-performance liquid chromatography and accelerator mass spectrometry were used to characterize the intravenous dose pharmacokinetics.[9]

The workflow for a typical bioavailability study is depicted below.









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